molecular formula C10H12Cl2N2OS B5029407 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea

1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea

Cat. No.: B5029407
M. Wt: 279.19 g/mol
InChI Key: KLIUSGZJLCDKML-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)urea
  • 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)guanidine
  • 1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)carbamate

Uniqueness

1-(2,4-Dichlorophenyl)-3-(2-methoxyethyl)thiourea stands out due to its unique combination of a thiourea moiety with a 2,4-dichlorophenyl group and a 2-methoxyethyl substituent. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2OS/c1-15-5-4-13-10(16)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIUSGZJLCDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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